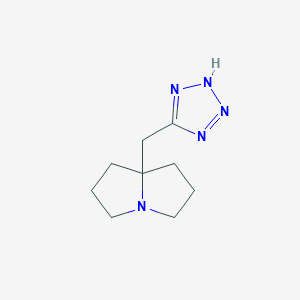
N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine: is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety and two methyl groups on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine typically involves the reaction of 4-chloro-3-nitropyridine with sodium azide to form the tetrazole ring, followed by N,N-dimethylation using dimethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group on the pyridine ring, converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine N-oxide.
Reduction: this compound.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its tetrazole moiety can mimic carboxylic acids, making it a valuable scaffold for developing enzyme inhibitors and receptor agonists/antagonists .
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory agent, antimicrobial agent, and in the treatment of various central nervous system disorders. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is explored for its use in the development of energetic materials and as a component in advanced polymers and coatings .
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the compound can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
- 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
Comparison: N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine is unique due to its combination of a pyridine ring and a tetrazole moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propiedades
IUPAC Name |
N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-14(2)7-5-9-4-3-6(7)8-10-12-13-11-8/h3-5H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXTVPJWKOPJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CN=C1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole](/img/structure/B6978402.png)

![5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole](/img/structure/B6978439.png)



![1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine](/img/structure/B6978473.png)
![3-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978480.png)
![5-Methoxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6978486.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978496.png)
![N-[1-(4-methylpyrazol-1-yl)propan-2-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978498.png)
![3-propan-2-yl-N-(1-propylsulfonylpiperidin-4-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978499.png)
![N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978504.png)
![N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978518.png)
